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Compound of Interest

Compound Name:
4-Benzo[1,3]dioxol-5-yl-4-

hydroxycyclohexanone

Cat. No.: B115510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a heterocyclic compound

of interest in medicinal chemistry.

Core Chemical Properties
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a solid organic compound.[1] Its core

structure features a cyclohexanone ring substituted with a hydroxyl group and a 1,3-

benzodioxole moiety. This unique combination of functional groups makes it a valuable

intermediate in the synthesis of more complex molecules, particularly curcumin analogs which

have shown potential in anticancer research.[2][3][4][5]

Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone
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Property Value Source

IUPAC Name
4-(1,3-benzodioxol-5-yl)-4-

hydroxycyclohexan-1-one
PubChem[6]

CAS Number 150019-57-1 PubChem[6]

Molecular Formula C₁₃H₁₄O₄ PubChem[6]

Molecular Weight 234.25 g/mol PubChem[6]

Appearance Solid CymitQuimica

Density 1.348 g/cm³ Molbase[7]

Boiling Point 414.2 °C at 760 mmHg Molbase[7]

Flash Point 162 °C Molbase[7]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-Benzodioxol-5-yl-4-

hydroxycyclohexanone is not readily available in the reviewed literature, a plausible and

commonly employed synthetic route would involve a Grignard reaction. This would likely be

followed by purification using column chromatography and/or recrystallization.

Proposed Synthesis Workflow
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Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.

Experimental Protocols
1. Synthesis via Grignard Reaction (General Protocol)

A Grignard reagent is first prepared from 5-bromo-1,3-benzodioxole and magnesium turnings in

anhydrous diethyl ether.[5] This organomagnesium halide is then reacted with 1,4-

cyclohexanedione monoethylene ketal. The ketal acts as a protecting group for one of the

carbonyl functionalities, allowing the Grignard reagent to selectively attack the unprotected

ketone. The reaction is typically carried out in an inert atmosphere and under anhydrous

conditions to prevent quenching of the highly reactive Grignard reagent.[5] Following the

addition, the reaction mixture is quenched with a weak acid, such as aqueous ammonium

chloride, to hydrolyze the magnesium alkoxide intermediate and yield the tertiary alcohol. A

final acidic workup would be required to deprotect the ketal, yielding the desired 4-Benzodioxol-

5-yl-4-hydroxycyclohexanone.

2. Purification by Column Chromatography (General Protocol)

The crude product can be purified using flash column chromatography over silica gel.[8] A

solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would
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likely be effective in separating the desired product from unreacted starting materials and

byproducts. The fractions would be monitored by thin-layer chromatography (TLC) to identify

and combine those containing the pure product.[9]

3. Purification by Recrystallization (General Protocol)

Further purification can be achieved by recrystallization. A suitable solvent or solvent mixture

would be one in which the compound is sparingly soluble at room temperature but highly

soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot

solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals of 4-

Benzodioxol-5-yl-4-hydroxycyclohexanone, which can then be isolated by filtration.

Analytical Data
Specific spectral data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not widely published.

However, based on its structure, the following characteristic signals would be expected in its

NMR and IR spectra.

¹H-NMR Spectroscopy (Predicted)

Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm, corresponding to the protons on the

benzodioxole ring.

Methylenedioxy Protons: A singlet around δ 5.9-6.0 ppm for the -O-CH₂-O- group.

Cyclohexanone Protons: A series of multiplets in the δ 1.8-3.0 ppm range, corresponding to

the methylene protons of the cyclohexanone ring.

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on solvent

and concentration.

¹³C-NMR Spectroscopy (Predicted)

Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm for a

cyclohexanone.

Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).
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Methylenedioxy Carbon: A signal around δ 101 ppm.

Cyclohexanone Carbons: Signals in the aliphatic region (δ 30-80 ppm), including the carbon

bearing the hydroxyl group (around δ 70 ppm).

Infrared (IR) Spectroscopy (Predicted)

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the

hydroxyl group.[10]

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, indicative of the ketone

carbonyl group.[10][11]

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O

bonds of the alcohol and the ether linkages of the benzodioxole.

Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.

Potential Biological Activity and Signaling Pathways
While no specific biological activity data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone has

been reported, numerous studies have investigated the therapeutic potential of structurally

related compounds, particularly curcumin analogs incorporating a cyclohexanone scaffold.

These analogs have demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Potential of Related Compounds

Derivatives of 4-arylcyclohexanone have shown promising anticancer activity. For instance,

certain curcumin analogs with a cyclohexanone core exhibit potent cytotoxicity against breast

cancer and leukemia cell lines, with some compounds showing EC₅₀ values below 1 µM.[2]

Other studies on cyclohexanone analogs of curcumin have demonstrated their ability to inhibit

the growth of prostate cancer cells and induce apoptosis.[4] The mechanism of action for some

of these analogs is believed to involve the inhibition of NF-κB activation and the induction of

apoptosis.[2][4] Furthermore, a synthesized curcuminoid analog, (2E,6E)-2,6-bis(2,3-

dimethoxybenzylidine) cyclohexanone (DMCH), has shown cytotoxic and apoptosis-inducing

effects on human colon cancer cells.[1]
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Potential Signaling Pathway Involvement
Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone or its

derivatives could potentially modulate key signaling pathways involved in cancer progression,

such as the NF-κB pathway.
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Caption: A hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.
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This guide serves as a foundational resource for researchers interested in 4-Benzodioxol-5-yl-

4-hydroxycyclohexanone. Further experimental validation is required to confirm the proposed

synthesis, fully characterize the compound, and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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